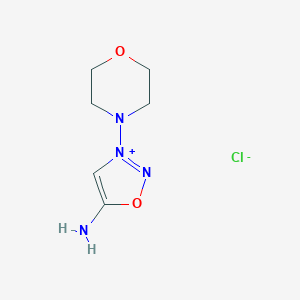

Chlorhydrate de SIN-1

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cardiovascular Research

SIN-1's ability to release NO makes it valuable in cardiovascular studies. It has been shown to:

- Reduce Myocardial Ischemia-Reperfusion Injury : Studies indicate that SIN-1 decreases myocardial necrosis and endothelial dysfunction during ischemia-reperfusion events, suggesting its potential for therapeutic use in heart conditions .

- Inhibit Platelet Aggregation : It demonstrates longer-lasting effects than traditional NO donors like nitroglycerin, making it useful for managing thrombotic disorders .

Neuroprotection Studies

Research has highlighted SIN-1's role in neuroprotection against oxidative stress:

- Neuroprotective Screening : In vitro assays have been developed using SIN-1 to screen for compounds that protect neuronal cells from peroxynitrite-induced damage, indicating its utility in neurodegenerative disease research .

Cellular Mechanisms

SIN-1 is utilized to explore cellular mechanisms related to oxidative stress:

- Cellular Calcium Dynamics : It is often combined with fluorescent calcium indicators to study intracellular calcium fluctuations during oxidative stress responses .

Myocardial Ischemia-Reperfusion Model

A study demonstrated that administration of SIN-1 significantly improved outcomes in a myocardial ischemia-reperfusion model by reducing necrosis and enhancing vasorelaxation responses compared to control groups .

| Parameter | Control Group | SIN-1 Treatment |

|---|---|---|

| Myocardial Necrosis (%) | 40 ± 5 | 15 ± 3 |

| Endothelial Dysfunction (%) | 30 ± 4 | 10 ± 2 |

Neuroprotection Against Oxidative Stress

In another study, primary neuronal cells treated with SIN-1 showed enhanced survival rates when exposed to oxidative stress induced by peroxynitrite. The compound was effective in rescuing cells from damage caused by oxidative agents, demonstrating its potential therapeutic applications in neurodegenerative diseases .

Summary of Findings

SIN-1 hydrochloride has established itself as a significant compound in scientific research due to its unique properties as an NO donor and its role in modulating various biological processes. Its applications span cardiovascular health, neuroprotection, and cellular response mechanisms.

Mécanisme D'action

Target of Action

SIN-1 hydrochloride, also known as Linsidomine hydrochloride, primarily targets the nitric oxide (NO) pathway . It acts as a nitric oxide (NO) donor . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

SIN-1 hydrochloride spontaneously decomposes to yield nitric oxide (NO) and superoxide anion radicals . This decomposition allows SIN-1 hydrochloride to release NO non-enzymatically . It also inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .

Biochemical Pathways

The released NO interacts with various biochemical pathways. NO is a potent vasodilator and plays a crucial role in regulating vascular tone and blood flow . It also influences the sodium-potassium pump, leading to the hyperpolarization of the cell membrane . This action renders the cell less responsive to adrenergic stimulation .

Pharmacokinetics

It’s known that sin-1 hydrochloride is orally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The release of NO and superoxide anion radicals by SIN-1 hydrochloride has several effects at the molecular and cellular levels. It inhibits the activity of hypertrophic chondrocytes and induces necrosis . It also induces p53-dependent apoptosis, leading to an increase in p53 expression and the activation of MAPK phosphorylation .

Action Environment

The action, efficacy, and stability of SIN-1 hydrochloride can be influenced by various environmental factors. For instance, the compound is unstable in aqueous solution , which could affect its activity in biological systems

Analyse Biochimique

Biochemical Properties

SIN-1 Hydrochloride plays a role in biochemical reactions by releasing nitric oxide (NO) and superoxide anion radicals . It interacts with various enzymes and proteins, influencing their function. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .

Cellular Effects

SIN-1 Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by releasing NO from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .

Molecular Mechanism

The molecular mechanism of SIN-1 Hydrochloride involves its spontaneous decomposition to yield NO and superoxide anion radicals . This process influences the activity of various biomolecules, leading to changes in gene expression and enzyme activity. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .

Temporal Effects in Laboratory Settings

The effects of SIN-1 Hydrochloride change over time in laboratory settings. It is unstable in aqueous solution , which may influence its long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

SIN-1 Hydrochloride is involved in various metabolic pathways due to its role as a nitric oxide (NO) donor It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels

Subcellular Localization

Méthodes De Préparation

SIN-1 (chlorure) est synthétisé par la réaction de la molsidomine avec de l'acide chlorhydrique. Le composé est généralement fourni sous forme de solide cristallin et peut être dissous dans des solvants organiques tels que l'éthanol, le diméthylsulfoxyde et le diméthylformamide. La solubilité de SIN-1 (chlorure) dans ces solvants est d'environ 5 mg/ml . Les méthodes de production industrielle impliquent un contrôle minutieux des conditions réactionnelles afin d'assurer une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

SIN-1 (chlorure) subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit dans certaines conditions, bien que les détails spécifiques sur les réactions de réduction soient moins souvent rapportés.

Substitution : SIN-1 (chlorure) peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent l'oxyde nitrique, le superoxyde et le peroxynitrite .

Comparaison Avec Des Composés Similaires

SIN-1 (chlorure) est unique par rapport à d'autres composés similaires en raison de sa double production d'oxyde nitrique et de superoxyde. Les composés similaires comprennent :

Nitroprussiate : Un vasodilatateur qui libère de l'oxyde nitrique mais ne produit pas de superoxyde.

Nitroglycérine : Un autre vasodilatateur qui libère principalement de l'oxyde nitrique.

Molsidomine : Le promédicament de SIN-1 (chlorure), qui est métabolisé pour produire SIN-1 (chlorure) dans l'organisme

SIN-1 (chlorure) se distingue par sa capacité à générer du peroxynitrite, ce qui en fait un outil précieux dans les études impliquant le stress oxydatif et les espèces réactives de l'azote .

Activité Biologique

SIN-1 hydrochloride, also known as morpholinosydnonimine hydrochloride, is a compound recognized for its biological activities, particularly its role as a nitric oxide (NO) donor. This article provides a comprehensive overview of SIN-1's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

SIN-1 functions primarily by generating nitric oxide and superoxide spontaneously under physiological conditions. The compound decomposes to release NO, which plays a crucial role in various biological processes, including vasodilation and modulation of cellular signaling pathways. The interaction between NO and superoxide leads to the formation of peroxynitrite (ONOO−), a potent oxidant that can mediate various cellular effects.

Key Mechanisms:

- Nitric Oxide Production : SIN-1 generates NO, which stimulates guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in cells. This pathway is significant for vasodilation and smooth muscle relaxation .

- Superoxide Generation : The compound also produces superoxide radicals, which can react with NO to form ONOO−. This reaction is critical in mediating oxidative stress responses within cells .

Biological Effects

SIN-1 has been studied extensively for its effects on various biological systems. Below are some notable findings:

Vasodilation

SIN-1 acts as a potent vasodilator both in vitro and in vivo. It induces relaxation of vascular smooth muscle through NO-mediated pathways, leading to increased blood flow and decreased blood pressure .

Neuroprotective Effects

Recent studies have highlighted SIN-1's potential neuroprotective roles. For instance, it has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity by inhibiting Aβ aggregation and promoting cell viability. In experiments with SH-SY5Y cells, co-incubation with SIN-1 significantly improved cell survival rates in the presence of Aβ .

Immunomodulatory Effects

Research indicates that SIN-1 may modulate immune responses. In experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, SIN-1 treatment reduced clinical symptoms and inflammatory cell infiltration. This effect was attributed primarily to the NO released from SIN-1 rather than other reactive species .

Case Studies

Several studies have documented the biological activity of SIN-1:

Research Findings

Numerous studies have explored the structure-activity relationship (SAR) of SIN-1 and its derivatives. These investigations provide insights into how modifications can enhance or alter its biological activity:

- Cyclic GMP Pathway Activation : Studies show that the elevation of cGMP levels is crucial for mediating the protective effects against oxidative stress induced by SIN-1 .

- Oxidative Stress Response : The balance between NO and superoxide production is critical; excessive superoxide can lead to increased formation of ONOO−, which may contribute to cytotoxicity if not regulated .

Propriétés

IUPAC Name |

3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFWHHCXSSACAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+]2=NOC(=C2)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33876-97-0 (Parent) | |

| Record name | Linsidomine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9049039 | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16142-27-1 | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16142-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linsidomine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINSIDOMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0054U597M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SIN-1 hydrochloride induce cytotoxicity in cellular models, and what is its connection to peroxynitrite?

A1: SIN-1 hydrochloride is a commonly used donor molecule for peroxynitrite, a powerful oxidant. [] While not naturally found in biological systems, SIN-1 readily decomposes in physiological solutions, releasing both nitric oxide (NO) and superoxide (O2−). [] These two molecules rapidly react to form peroxynitrite (ONOO−), the primary cytotoxic agent in this context. []

- Depletion of glutathione (GSH): Peroxynitrite oxidizes GSH, a crucial antioxidant within cells, disrupting redox balance. []

- Accumulation of p53: This tumor suppressor protein is involved in cell cycle arrest and apoptosis. Peroxynitrite-induced stress leads to p53 accumulation, ultimately contributing to cell death. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.